molecular formula C16H12N4O6S B3294351 N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide CAS No. 886927-34-0

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Cat. No. B3294351
CAS RN: 886927-34-0
M. Wt: 388.4 g/mol
InChI Key: DLXANMRNAOAHSO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as NMR spectroscopy and X-ray crystallography. Unfortunately, the specific molecular structure of “N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide” is not available in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, and boiling point. Unfortunately, the specific physical and chemical properties of “N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide” are not available in the literature .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, the specific mechanism of action for “N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide” is not available in the literature .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. Unfortunately, the specific safety and hazards information for “N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide” is not available in the literature .

properties

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O6S/c1-27(24,25)13-4-2-3-11(9-13)15-18-19-16(26-15)17-14(21)10-5-7-12(8-6-10)20(22)23/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXANMRNAOAHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Reactant of Route 2
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N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Reactant of Route 3
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N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Reactant of Route 5
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Reactant of Route 6
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

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